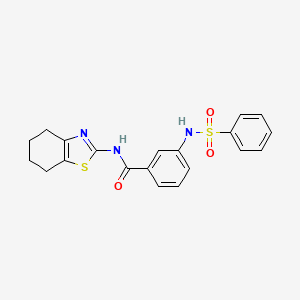

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. This is a type of organic compound that contains a benzene ring fused to a thiazole ring . It also contains a benzenesulfonamide group, which is an organic compound that includes a benzene ring bonded to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzenesulfonamide functional groups . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and benzenesulfonamide groups . These groups may undergo various chemical reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups . For example, sulfonamides typically have high melting points and are generally soluble in organic solvents .Applications De Recherche Scientifique

DNA Gyrase B Inhibition

DNA gyrase B (GyrB) is an essential bacterial enzyme involved in DNA replication and repair. Inhibition of GyrB disrupts bacterial growth and survival. Research has shown that 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide derivatives act as inhibitors of bacterial DNA gyrase B . These compounds stabilize molecular complexes by interacting with specific amino acids within the enzyme’s binding pocket. Notably, some newly synthesized derivatives exhibit significant inhibitory activity, making them promising candidates for antimicrobial drug development.

Casein Kinase 2 (CK2) and GSK3β Inhibition

Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are kinases responsible for phosphorylating the tumor suppressor protein PTEN. Inhibition of both kinases simultaneously prevents PTEN deactivation more efficiently. While not directly related to the compound’s name, this information highlights the potential for multitargeted kinase inhibition using similar chemical scaffolds .

Antimicrobial and Antifungal Activity

Fused benzoseleno-phenopyrimidine systems, obtained by reacting 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile, have been tested for antimicrobial and antifungal activity. Although this specific compound is not mentioned, it underscores the broader potential of related structures in combating microbial infections .

Mécanisme D'action

Target of Action

The primary targets of the compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are c-Met kinase and Pim-1 kinase . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .

Mode of Action

3-(Phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, c-Met kinase and Pim-1 kinase, by binding to their active sites . This binding inhibits the kinases’ activity, leading to a decrease in the phosphorylation of downstream proteins . The inhibition of these kinases disrupts the signaling pathways they are involved in, resulting in the inhibition of cell growth and survival .

Biochemical Pathways

The compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide affects several biochemical pathways due to its inhibition of c-Met kinase and Pim-1 kinase . These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can exert anti-tumor effects .

Result of Action

The molecular and cellular effects of the action of 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include the inhibition of cell growth and survival . This is achieved through the inhibition of c-Met kinase and Pim-1 kinase, leading to a decrease in the activity of downstream signaling pathways involved in cell growth and survival .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRFEGWIFNCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2698212.png)

![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)

![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2698223.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2698230.png)